molecular formula C10H13Br B2474422 4-Bromo-1-isopropyl-2-methylbenzene CAS No. 17821-06-6

4-Bromo-1-isopropyl-2-methylbenzene

Cat. No.: B2474422
CAS No.: 17821-06-6
M. Wt: 213.118
InChI Key: PUKYTSMWXQOQKI-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-2-methylbenzene is an organic compound belonging to the family of substituted aromatic compounds. It is characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group. This compound is also known by its IUPAC name, this compound, and has the molecular formula C10H13Br.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-isopropyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropyl-2-methylbenzene (cumene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The isopropyl group can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Oxidation: KMnO4

    Reduction: LiAlH4

Major Products Formed

    Substitution: Depending on the nucleophile, products such as 4-hydroxy-1-isopropyl-2-methylbenzene, 4-cyano-1-isopropyl-2-methylbenzene, or 4-amino-1-isopropyl-2-methylbenzene can be formed.

    Oxidation: 4-bromo-1-isopropyl-2-methylbenzoic acid

    Reduction: 1-isopropyl-2-methylbenzene

Scientific Research Applications

4-Bromo-1-isopropyl-2-methylbenzene has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of other substituted aromatic compounds.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aromatic substrates.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 4-bromo-1-isopropyl-2-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself. The isopropyl group, being an electron-donating group, activates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methylbenzene: Similar structure but lacks the isopropyl group.

    4-Isopropyl-1-methylbenzene: Similar structure but lacks the bromine atom.

    4-Bromo-1-isopropylbenzene: Similar structure but lacks the methyl group.

Uniqueness

4-Bromo-1-isopropyl-2-methylbenzene is unique due to the presence of both an electron-withdrawing bromine atom and an electron-donating isopropyl group on the benzene ring. This combination of substituents influences the compound’s reactivity and directs electrophilic substitution reactions to specific positions on the benzene ring .

Properties

IUPAC Name

4-bromo-2-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKYTSMWXQOQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17821-06-6
Record name 4-bromo-1-isopropyl-2-methylbenzene
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